3-Iodo-1-methyl-1H-indazol-5-amine

Kinase inhibition MEK1/2 MAPK pathway

3-Iodo-1-methyl-1H-indazol-5-amine (CAS 1130309-72-6) is a heterocyclic indazole derivative with the molecular formula C₈H₈IN₃ and molecular weight 273.07 g/mol, typically supplied at ≥95% purity. The compound features a 3-iodo substituent on the pyrazole ring and a 5-amino group on the fused benzene ring, a substitution pattern that enables specific reactivity in palladium-mediated cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings.

Molecular Formula C8H8IN3
Molecular Weight 273.07 g/mol
Cat. No. B11813002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methyl-1H-indazol-5-amine
Molecular FormulaC8H8IN3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C(=N1)I
InChIInChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3
InChIKeyYENKIAVISAJCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-methyl-1H-indazol-5-amine: Procurement-Relevant Identity and Indazole Scaffold Characteristics


3-Iodo-1-methyl-1H-indazol-5-amine (CAS 1130309-72-6) is a heterocyclic indazole derivative with the molecular formula C₈H₈IN₃ and molecular weight 273.07 g/mol, typically supplied at ≥95% purity [1]. The compound features a 3-iodo substituent on the pyrazole ring and a 5-amino group on the fused benzene ring, a substitution pattern that enables specific reactivity in palladium-mediated cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings [2]. This scaffold serves as a versatile intermediate for synthesizing 3-arylindazoles and 1,3-diarylindazoles, with demonstrated utility in kinase inhibitor development [3].

3-Iodo-1-methyl-1H-indazol-5-amine: Why In-Class Analogs Cannot Be Simply Interchanged


Indazole derivatives with alternative halogenation or substitution patterns exhibit fundamentally different reactivity profiles and biological target engagement. The 3-iodo moiety provides superior leaving-group capability in cross-coupling reactions compared to 3-bromo or 3-chloro analogs, with iodine's polarizability enabling milder reaction conditions and higher coupling yields [1]. Simultaneously, the 5-amino group contributes to kinase binding interactions, as demonstrated by MEK1/2 inhibition (IC₅₀ = 97 nM) [2]. Swapping to a non-iodinated analog (e.g., 1-methyl-1H-indazol-5-amine, CAS 50593-24-3) eliminates the cross-coupling handle entirely, while substituting the 5-amino group for other functionalities alters biological activity and restricts derivatization pathways. The following quantitative evidence establishes where this specific substitution pattern matters for scientific selection.

3-Iodo-1-methyl-1H-indazol-5-amine: Quantitative Differentiation Evidence for Procurement Decision-Making


MEK1/2 Kinase Inhibition: Potency Comparison with Non-Halogenated Parent Scaffold

3-Iodo-1-methyl-1H-indazol-5-amine demonstrates measurable MEK1/2 inhibitory activity with an IC₅₀ of 97 nM in rat IEC6 cells assessed via ERK1/2 loop phosphorylation [1]. In contrast, the non-iodinated parent scaffold 1-methyl-1H-indazol-5-amine (CAS 50593-24-3) shows no reported MEK1/2 inhibition in the same assay context, suggesting the 3-iodo substituent contributes to target engagement either through direct binding interactions or conformational effects on the indazole core.

Kinase inhibition MEK1/2 MAPK pathway Oncology

Cross-Coupling Reactivity Advantage: 3-Iodo vs. 3-Bromo Indazole Derivatives in Suzuki-Miyaura Reactions

3-Iodoindazoles serve as superior electrophilic partners in palladium-mediated cross-coupling reactions compared to 3-bromo and 3-chloro analogs. The iodine substituent's greater polarizability and weaker carbon-halogen bond strength (C-I: ~50 kcal/mol vs. C-Br: ~65 kcal/mol vs. C-Cl: ~80 kcal/mol) enable oxidative addition to Pd(0) under milder conditions [1]. Multiple literature protocols demonstrate that 3-iodoindazoles undergo Suzuki-Miyaura coupling with aryl boronic acids to produce 3-arylindazoles in excellent overall yields when employing Boc-protected 3-iodoindazole derivatives [2]. The 3-iodo-5-amino substitution pattern thus provides a dual-functional handle: the 3-position for cross-coupling diversification and the 5-amino group for subsequent derivatization.

Suzuki coupling C-C bond formation Palladium catalysis Indazole functionalization

Lipophilicity Differentiation: Computed LogP and PSA Comparison with Non-Halogenated Analog

The 3-iodo substituent significantly alters the physicochemical profile of the indazole scaffold. 3-Iodo-1-methyl-1H-indazol-5-amine exhibits a computed LogP of 2.34 and polar surface area (PSA) of 43.84 Ų [1]. The non-iodinated analog 1-methyl-1H-indazol-5-amine (MW 147.18) has a lower molecular weight but lacks the enhanced lipophilicity conferred by the iodine atom. This lipophilicity increase affects membrane permeability predictions and chromatographic behavior, with the iodo derivative demonstrating ~0.8 LogP units higher lipophilicity than what would be expected for a non-halogenated 1-methyl-1H-indazol-5-amine based on typical halogen substituent effects .

Lipophilicity ADME prediction Physicochemical properties Drug-likeness

3-Iodo-1-methyl-1H-indazol-5-amine: Evidence-Backed Application Scenarios for Research Procurement


Kinase-Targeted Medicinal Chemistry: MEK1/2 Inhibitor Development

Leverage the documented MEK1/2 inhibitory activity (IC₅₀ = 97 nM in rat IEC6 cells) of 3-iodo-1-methyl-1H-indazol-5-amine as a starting scaffold for developing MAPK pathway modulators [1]. The compound provides a validated entry point for structure-activity relationship (SAR) exploration around the indazole core, with the 3-iodo position available for subsequent diversification via cross-coupling to optimize potency and selectivity. This scenario is particularly relevant for oncology research programs targeting RAS/RAF/MEK/ERK signaling.

Cross-Coupling Diversification: Synthesis of 3-Arylindazole Libraries

Use 3-iodo-1-methyl-1H-indazol-5-amine as the electrophilic partner in Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions to generate diverse 3-arylindazole and 1,3-diarylindazole libraries [2]. The iodine substituent enables oxidative addition to Pd(0) under milder conditions than bromo or chloro analogs, facilitating coupling with a broad range of (hetero)aryl boronic acids, terminal alkynes, or alkenes. The 5-amino group remains available for subsequent functionalization, enabling sequential diversification strategies.

Physicochemical Optimization: Lead Compound Lipophilicity Tuning

Employ 3-iodo-1-methyl-1H-indazol-5-amine in medicinal chemistry campaigns where increased lipophilicity (LogP = 2.34) is desired relative to non-halogenated indazole scaffolds [3]. The computed LogP and PSA values support its use as a moderately lipophilic building block with favorable predicted membrane permeability characteristics. This application is relevant for CNS-targeted programs or cell-based assays requiring enhanced passive diffusion.

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